![molecular formula C19H18ClN3O2S B2399326 (Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one CAS No. 301174-75-4](/img/structure/B2399326.png)
(Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one
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Description
(Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one, also known as CBET, is a thiazolidinone derivative that has gained attention due to its potential as a drug candidate for various diseases. CBET has shown promising results in scientific research as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Scientific Research Applications
Structural Analysis and Computational Studies
- The crystal structure, Hirshfeld surface analysis, and computational studies of a similar thiazolidin-4-one derivative were characterized, indicating non-planar structure with intra- and intermolecular contacts, suggesting potential for diverse chemical interactions (Khelloul et al., 2016).
Synthesis of Thiazolidin-4-one Derivatives
- New thiazole and pyrimidine derivatives incorporating a naphthalene moiety were synthesized, demonstrating the chemical versatility of thiazolidin-4-one compounds (Gomha & Badrey, 2013).
- Another study synthesized and characterized thiazole and 2-thioxoimidazolidinone derivatives, exploring their antibacterial and anticancer properties, highlighting the potential medicinal applications of these compounds (Sherif, Eldeen & Helal, 2013).
Biological Activities
- Thiazolyl-ethylidene hydrazino-thiazole derivatives were synthesized and evaluated for their antimicrobial and anticancer properties, suggesting the potential therapeutic applications of these derivatives (Al-Mutabagani et al., 2021).
- The synthesis and molecular structure investigation of ARNO, another related compound, provided insights into the structural basis for its potential bioactivities (Benhalima et al., 2011).
properties
IUPAC Name |
(2Z)-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-5-[(4-ethoxyphenyl)methyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-2-25-15-9-7-13(8-10-15)11-17-18(24)22-19(26-17)23-21-12-14-5-3-4-6-16(14)20/h3-10,12,17H,2,11H2,1H3,(H,22,23,24)/b21-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOBZCUICWCPNW-CIAFOILYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3Cl)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CC=C3Cl)/S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-5-(4-ethoxybenzyl)thiazolidin-4-one |
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